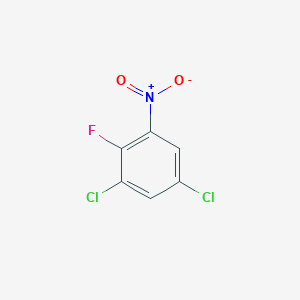

1,5-Dichloro-2-fluoro-3-nitrobenzene

Beschreibung

1,5-Dichloro-2-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound with a molecular formula C₆H₂Cl₂FNO₂ and molecular weight 226.99 g/mol. It features a benzene ring substituted with chlorine atoms at positions 1 and 5, a fluorine atom at position 2, and a nitro group (-NO₂) at position 2. This arrangement of electron-withdrawing substituents imparts significant electrophilicity to the aromatic ring, making it reactive in nucleophilic aromatic substitution (NAS) reactions. The compound is primarily used as an intermediate in pharmaceuticals and agrochemicals due to its ability to direct further functionalization at specific ring positions .

Eigenschaften

IUPAC Name |

1,5-dichloro-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMYBNIUMQLFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-fluoro-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dichloro-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction conditions typically include:

Temperature: 0-5°C

Reagents: Concentrated nitric acid and sulfuric acid

Industrial Production Methods

In an industrial setting, the production of 1,5-Dichloro-2-fluoro-3-nitrobenzene may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiols in polar solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Electrophilic Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Aminated Products: Formed by the reduction of the nitro group.

Substituted Benzene Derivatives: Formed by nucleophilic substitution or further electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-2-fluoro-3-nitrobenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 1,5-Dichloro-2-fluoro-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing nitro group and halogen atoms make the benzene ring more susceptible to nucleophilic attack. The compound can also participate in redox reactions, where the nitro group is reduced to an amino group .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Physicochemical Properties

- Polarity and Solubility: The trifunctional substitution (Cl, F, NO₂) in 1,5-Dichloro-2-fluoro-3-nitrobenzene increases polarity compared to analogs like 5-Fluoro-1,2-dimethyl-3-nitrobenzene, where methyl groups reduce polarity . The difluoromethoxy group in 1,5-Dichloro-2-(difluoromethoxy)-3-nitrobenzene enhances lipid solubility, making it more suitable for hydrophobic reaction environments .

Thermal Stability :

- Nitro groups at meta positions (e.g., position 3) generally improve thermal stability compared to para-substituted analogs like 1,3-Dichloro-2,4-difluoro-5-nitrobenzene .

Biologische Aktivität

1,5-Dichloro-2-fluoro-3-nitrobenzene (DCFNB) is an aromatic compound characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. Its molecular formula is CHClFNO, with a molecular weight of approximately 194.99 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and toxicity profiles.

Antimicrobial Properties

Research indicates that DCFNB exhibits significant antimicrobial properties . Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains. For instance, the nitro group in DCFNB can undergo bioreduction to form reactive intermediates that interact with microbial cellular components, leading to cell death or inhibition of growth .

Anticancer Activity

The anticancer potential of DCFNB has also been explored. Preliminary studies suggest that DCFNB may induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways. In vitro studies have demonstrated its ability to inhibit the growth of specific cancer cell lines, suggesting a possible mechanism involving the disruption of cellular signaling pathways critical for tumor survival .

Toxicity and Safety Profile

While DCFNB shows promise in biological applications, its toxicity profile is a significant concern. Toxicological studies indicate that exposure to DCFNB can lead to adverse effects on the liver and kidneys, as evidenced by increased organ weights and histopathological changes in animal models . The compound has been linked to mutagenic effects in certain bacterial assays, raising concerns about its potential carcinogenicity .

The mechanism of action for DCFNB involves its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that can bind to nucleophilic sites on proteins and DNA, leading to cellular damage and alterations in gene expression patterns. This mechanism is similar to other nitroaromatic compounds known for their biological activity .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DCFNB against several pathogenic bacteria. The results indicated that DCFNB exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that DCFNB could serve as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Activity

In another study by Johnson et al. (2024), the anticancer activity of DCFNB was assessed using human breast cancer cell lines. The findings revealed that DCFNB treatment resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. The study suggested that DCFNB induces apoptosis through ROS generation and activation of caspase pathways.

Summary of Biological Activities

Toxicity Findings from Animal Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.